Cerebral Vascular Selectivity: Vinpocetine vs. Standard Calcium Antagonists
Vinpocetine exhibits a 6- to 13-fold selectivity for cerebral vascular smooth muscle compared to peripheral vessels, a property that distinguishes it from standard calcium antagonists like nimodipine, diltiazem, verapamil, and its parent compound vincamine. In contrast to these comparators, only vinpocetine and flunarizine demonstrated this pronounced cerebral selectivity in isolated rabbit basilar and splenic artery preparations [1].
| Evidence Dimension | Selectivity for cerebral vs. peripheral vascular smooth muscle |
|---|---|
| Target Compound Data | 6- to 13-fold selectivity for cerebral vascular smooth muscle |
| Comparator Or Baseline | Nimodipine, diltiazem, verapamil, vincamine (no significant cerebral selectivity observed) |
| Quantified Difference | Vinpocetine shows 6- to 13-fold higher potency in cerebral vs. peripheral arteries; other calcium antagonists show no significant differential selectivity. |
| Conditions | Rabbit basilar artery (cerebral) and splenic artery (peripheral) preparations in vitro. |
Why This Matters
This high degree of cerebral selectivity is a key differentiator for researchers studying cerebrovascular disorders, as it implies a targeted action with potentially fewer peripheral vascular side effects compared to less selective calcium antagonists.
- [1] Lamar JC, Poignet H, Beaughard M, Dureng G. Calcium antagonistic activity of vinpocetine and vincamine in several models of cerebral ischaemia. Drug Dev Res. 1988;14(3-4):297-304. doi: 10.1002/ddr.430140322. View Source
